4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chlorophenylthio group at the 4-position and a 4-fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step proceduresThe Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation are key steps in constructing the thienopyrimidine ring . The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
- 4-((4-Methoxyphenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- 4-((4-Bromophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S2/c19-12-3-7-14(8-4-12)24-18-16-15(9-23-17(16)21-10-22-18)11-1-5-13(20)6-2-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLLEVHOORWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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